Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
METHYL 4-(4-METHYLPHENYL)-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a synthetic organic compound. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-METHYLPHENYL)-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the piperidine and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-METHYLPHENYL)-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-(4-METHYLPHENYL)-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(4-METHYLPHENYL)-2-[2-(4-PIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- METHYL 4-(4-METHYLPHENYL)-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE
Uniqueness
METHYL 4-(4-METHYLPHENYL)-2-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 4-(4-methylphenyl)-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O3S/c1-14-4-6-16(7-5-14)17-13-27-20(19(17)21(25)26-3)22-18(24)12-23-10-8-15(2)9-11-23/h4-7,13,15H,8-12H2,1-3H3,(H,22,24) |
InChI Key |
KEDJEJSOXSKDIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C)C(=O)OC |
Origin of Product |
United States |
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